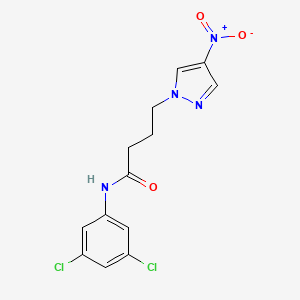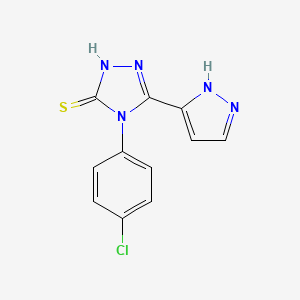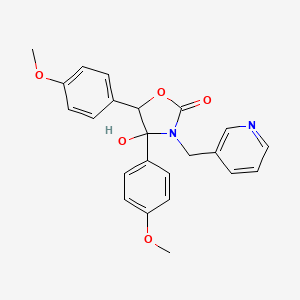![molecular formula C22H21FN4O2S B11066995 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11066995.png)
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a fluorobenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step procedures. One common approach is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method uses dimethyl formamide as a solvent and involves the coupling of benzothiazole derivatives with piperazine and fluorobenzyl intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically include large-scale reactions in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole or piperazine rings.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new functional groups to the benzothiazole or fluorobenzyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogenated or nitro groups.
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the fluorobenzyl group may improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with similar biological activities.
Piperazine derivatives: Compounds like 1-(2-benzothiazolyl)piperazine, which also exhibit significant biological activities.
Fluorobenzyl derivatives: Compounds containing the fluorobenzyl group, known for their enhanced pharmacokinetic properties.
Uniqueness
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a benzothiazole moiety, a piperazine ring, and a fluorobenzyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H21FN4O2S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21FN4O2S/c23-16-7-5-15(6-8-16)14-27-20(28)13-18(21(27)29)25-9-11-26(12-10-25)22-24-17-3-1-2-4-19(17)30-22/h1-8,18H,9-14H2 |
InChI Key |
XPUDZCBADKOHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11066916.png)
![8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11066924.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B11066927.png)
![4-nitrophenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11066930.png)


![2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11066948.png)
![1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide](/img/structure/B11066956.png)

![Furan-2-yl{4-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B11066964.png)
![4-(4-{[(2-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066967.png)

![N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11066972.png)

